Isopropyl Itraconazole

Overview

Description

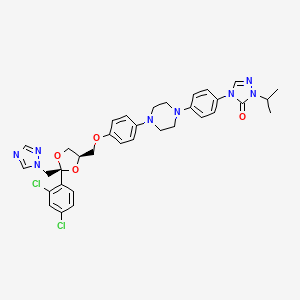

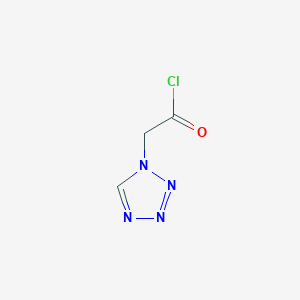

Isopropyl Itraconazole is a byproduct formed during the synthesis of itraconazole, a triazole antifungal agent. Itraconazole is used to treat various fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes . Impurities like this compound can arise during the manufacturing process and need to be identified and quantified to ensure the purity and efficacy of the pharmaceutical product .

Mechanism of Action

Target of Action

The primary target of Isopropyl Itraconazole is 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, 14α-demethylase, by forming a complex with the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, which can inhibit fungal growth .

Biochemical Pathways

The inhibition of 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its depletion can lead to increased membrane permeability and disruption of essential membrane-bound processes . This ultimately results in the inhibition of fungal growth .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties . It has been reported that itraconazole has an elimination half-life of approximately 20 hours . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity and function . By inhibiting ergosterol synthesis, this compound can cause increased membrane permeability and disrupt essential membrane-bound processes, leading to the inhibition of fungal growth .

Biochemical Analysis

Biochemical Properties

Isopropyl Itraconazole interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of ergosterol synthesis, a vital component of fungal cell membranes . The inhibition of ergosterol synthesis leads to an increase in cell wall permeability and cellular content leakage .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell growth and promotes cell death of fungi . In addition, it has been found to induce proteasome activities and degrade the accumulation of bonafide-misfolded proteins, including heat-denatured luciferase .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the probability of toxicity increases with increasing concentrations of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For dermatophytosis in dogs, the dosage is 5 mg/kg, administered orally every 24 hours until mycological cure .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ) by cytochrome P450 3A4 .

Transport and Distribution

It is known that itraconazole, the parent compound of this compound, is well distributed in various tissues due to its lipophilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isopropyl Itraconazole involves several steps, starting from the synthesis of itraconazole itself. The process typically includes the reaction of 2,4-dichlorophenyl with 1H-1,2,4-triazole-1-ylmethyl and 1,3-dioxolan-4-ylmethoxyphenyl . The reaction conditions often involve the use of solvents like dichloromethane and methanol, with the addition of hydroxypropyl methylcellulose and pluronic F-127 to obtain the raw material solution .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through supercritical fluid crystallization. This method involves dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent, followed by the addition of carbon dioxide through a pressure-regulating valve into a crystallization autoclave . The solution is then sprayed into the autoclave, where composite particles are separated and collected .

Chemical Reactions Analysis

Types of Reactions: Isopropyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the compound’s stability and behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetonitrile, ammonium acetate, and hydrochloric acid . The conditions often involve specific temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for understanding the compound’s pharmacokinetics and potential effects .

Scientific Research Applications

Isopropyl Itraconazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and degradation pathways of itraconazole . In biology, it helps in understanding the metabolism and pharmacokinetics of itraconazole and its related compounds . In medicine, it is essential for ensuring the purity and efficacy of itraconazole formulations . In the industry, it aids in the development of analytical methods for impurity profiling and quality control .

Comparison with Similar Compounds

- Hydroxy-itraconazole

- Keto-itraconazole

- N-desalkyl itraconazole

Comparison: Isopropyl Itraconazole is unique in its formation and properties compared to other similar compounds. While hydroxy-itraconazole and keto-itraconazole are metabolites formed during the metabolism of itraconazole, this compound is specifically formed during the synthesis process . This distinction is crucial for understanding its role in impurity profiling and quality control .

This compound’s unique formation pathway and properties make it an essential compound for ensuring the purity and efficacy of itraconazole formulations. Its study and analysis contribute significantly to the fields of chemistry, biology, medicine, and industry.

Properties

CAS No. |

89848-49-7 |

|---|---|

Molecular Formula |

C34H36Cl2N8O4 |

Molecular Weight |

691.6 g/mol |

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1 |

InChI Key |

YPJNBOZLRNFTJN-NHZFLZHXSA-N |

SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Isomeric SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)